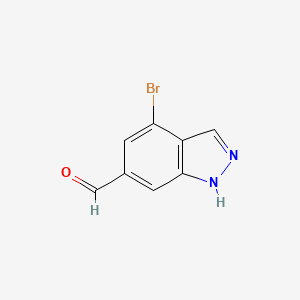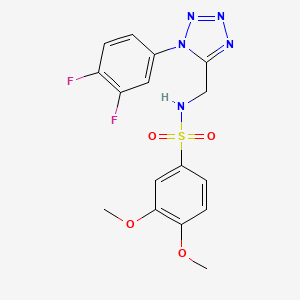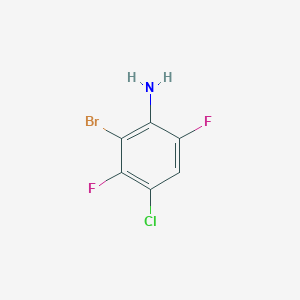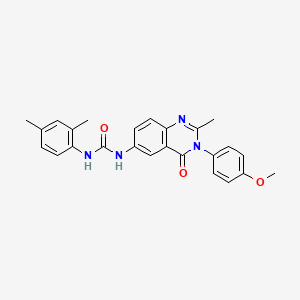
3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one” is a chemical compound with the molecular formula C6H7F3O4 . It has a molecular weight of 200.11 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one” is 1S/C6H7F3O4/c7-6(8,9)5(11,12)3-1-2-13-4(3)10/h3,11-12H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Silver-mediated Radical Aryltrifluoromethylthiolation
This process involves silver-mediated oxidative aryltrifluoromethylthiolation of activated alkenes to produce trifluoromethylthiole-containing oxindoles. The novel transformation suggests a practical method to generate F3CS(•) radicals, indicating potential applications in synthesizing compounds with specific functional groups for pharmaceuticals or materials science (F. Yin & Xi‐Sheng Wang, 2014).
Palladium-Catalyzed Trifluoromethylation
A palladium catalyst facilitates the addition of trifluoromethyl groups to a wide range of aryl substrates, highlighting a method that enhances the properties of organic molecules for use in pharmaceuticals and agrochemicals. This process underlines the importance of the trifluoromethyl group in modifying molecular properties for better efficacy and stability (E. Cho et al., 2010).
Shelf-stable Electrophilic Reagents for Trifluoromethylthiolation
The development of new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents facilitates late-stage trifluoromethylthiolation. This advance is significant for drug molecule design, enabling the incorporation of trifluoromethylthio groups to improve chemical and metabolic stability, lipophilicity, and cell-membrane permeability of drug molecules (X. Shao et al., 2015).
Synthesis of Alpha-Trifluoromethylthio Carbonyl Compounds
This research area focuses on the synthesis of α-SCF3-substituted carbonyl compounds, emphasizing the importance of the trifluoromethylthio group in modulating lipophilicity, bioavailability, and metabolic stability of molecules in pharmaceuticals. Catalytic and stereoselective methods for creating these compounds are explored, indicating their potential in drug discovery (S. Rossi et al., 2018).
Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent
This reagent is a versatile electrophilic agent for transferring a trifluoromethylthio group (-SCF3), showcasing a method for activating various nucleophiles. Such reagents are crucial in synthesizing molecules with specific functional groups, which can be pivotal in developing pharmaceuticals and agrochemicals (Xiao-Guang Yang et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,2,2-trifluoro-1,1-dihydroxyethyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c7-6(8,9)5(11,12)3-1-2-13-4(3)10/h3,11-12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUNIQLSVFYTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-methyl-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2838934.png)
![1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2838936.png)

![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2838946.png)



![N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2838952.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2838955.png)
